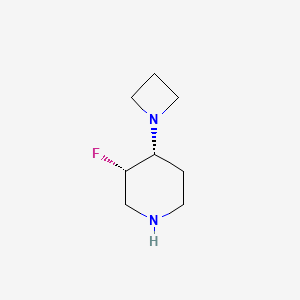

cis-4-(Azetidin-1-yl)-3-fluoropiperidine

Overview

Description

Cis-4-(Azetidin-1-yl)-3-fluoropiperidine, also known as cis-3-fluoro-4-azetidinylpiperidine, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the development of new drugs.

Scientific Research Applications

1. Antiviral and Antibiotic Enhancing Agent

- Azetidin-2-ones, closely related to cis-4-(Azetidin-1-yl)-3-fluoropiperidine, have shown potential as antiviral agents against a range of DNA and RNA viruses. Notably, specific isomers have exhibited moderate inhibitory activity against human coronavirus and influenza A virus H1N1 subtype. Additionally, some compounds in this class demonstrated cytostatic activity against various cancerous cell lines and served as adjuvants to enhance the efficacy of antibiotics like oxacillin against resistant bacterial strains (Głowacka et al., 2021).

2. Building Blocks for Medicinal Chemistry

- Compounds similar to this compound have been synthesized and utilized as intermediates or building blocks in the preparation of various medicinal compounds. These include stereodefined piperidines and fluoropiperidines, which are valuable in the development of new drugs (Mollet et al., 2012; Yadav et al., 2010; Shaw et al., 2013).

3. Cancer Treatment and Tubulin Targeting

- Analogues of azetidin-2-ones have been explored for their antiproliferative and cytotoxic activities, specifically targeting tubulin, a protein crucial in cell division. This makes them potential candidates for cancer treatment, with some showing comparable potency to existing cancer drugs in tests on breast cancer cells (O’Boyle et al., 2011; Elmeligie et al., 2017).

4. Drug Discovery and Development Tools

- Studies involving zebrafish embryo developmental assays have utilized azetidine derivatives to screen for potential biological effects. These assays help in identifying compounds with promising biological activities, thus aiding in drug discovery and development processes (Feula et al., 2013).

Mechanism of Action

Target of Action

The primary target of cis-4-(Azetidin-1-yl)-3-fluoropiperidine is histamine receptors, specifically the H3 and H4 receptors . Histamine is a biogenic amine that plays a significant role in the human organism as a mediator and neurotransmitter . It is produced in many types of tissues including immune cells, gastric mucosa, central nervous system (CNS), smooth muscles, sensory nerves, heart, etc .

Mode of Action

The compound interacts with its targets, the H3 and H4 histamine receptors, with different affinities . The activation of H1 and H2 receptors requires significantly higher concentrations of histamine .

Biochemical Pathways

Histamine is involved in numerous physiological and pathophysiological processes – immunological response, immunomodulation, inflammation, allergic response, gastric acid secretion, cell proliferation, wound healing, cognitive function, memory, sleep cycle, endocrine homeostasis – and has an influence on the release of other neurotransmitters and modulation of tumor growth .

Result of Action

It is known that the compound acts as a new histamine h4r antagonist that blocks pain responses against carrageenan-induced hyperalgesia .

properties

IUPAC Name |

(3S,4R)-4-(azetidin-1-yl)-3-fluoropiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2/c9-7-6-10-3-2-8(7)11-4-1-5-11/h7-8,10H,1-6H2/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRRFTJTUNIUCA-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2CCNCC2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C1)[C@@H]2CCNC[C@@H]2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3039439.png)

![dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B3039442.png)

![N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide](/img/structure/B3039449.png)

![2',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B3039454.png)